Bet-IN-1

BRD4 inhibition BET bromodomain structure-activity relationship

Bet-IN-1 (CAS 1422554-34-4), also known as I-BET282, is a potent pan-inhibitor of all eight bromodomain and extra-terminal (BET) family bromodomains — BRD2, BRD3, BRD4, and BRDT (each containing BD1 and BD2) — with pIC₅₀ values across these domains ranging from 6.4 to 7.7. It belongs to the imidazoquinoline chemotype and was originally disclosed as Compound Example 2 in patent WO/2013024104A1.

Molecular Formula C25H30N4O4
Molecular Weight 450.5 g/mol
Cat. No. B1139505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet-IN-1
Molecular FormulaC25H30N4O4
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC
InChIInChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1
InChIKeyHYPXHDJBILNWLI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bet-IN-1 (I-BET282): A Clinically-Optimized Pan-BET Bromodomain Inhibitor for Epigenetic Research and Immuno-Inflammatory Drug Discovery


Bet-IN-1 (CAS 1422554-34-4), also known as I-BET282, is a potent pan-inhibitor of all eight bromodomain and extra-terminal (BET) family bromodomains — BRD2, BRD3, BRD4, and BRDT (each containing BD1 and BD2) — with pIC₅₀ values across these domains ranging from 6.4 to 7.7 [1]. It belongs to the imidazoquinoline chemotype and was originally disclosed as Compound Example 2 in patent WO/2013024104A1 [2]. Its mesylate salt, I-BET282E, was subsequently advanced through structure- and property-based optimization from the in vivo tool molecule I-BET151 into a clinical candidate suitable for oncology and immuno-inflammatory indications [1]. Notably, a structurally distinct thienodiazepine compound (CAS 2727161-43-3) is also marketed under the name "BET-IN-1," arising from a separate PET imaging probe program [3]. This guide focuses exclusively on I-BET282 (CAS 1422554-34-4).

Why Pan-BET Inhibitors Cannot Be Interchanged: The Case for I-BET282 Selection Specificity


Although multiple pan-BET bromodomain inhibitors share the ability to engage BRD2/3/4/T, they diverge substantially in potency magnitude, non-BET selectivity windows, central nervous system (CNS) penetration, cardiac safety pharmacology, and drug metabolism profiles — each of which determines suitability for a given experimental or therapeutic context [1]. I-BET282 was explicitly engineered from the earlier tool molecule I-BET151 to meet GSK small-molecule candidate criteria (BRD4 BD1/BD2 pIC₅₀ > 6.5, acceptable oral PK, and clean safety pharmacology) [1]. Consequently, substituting I-BET282 with I-BET151, JQ1, or OTX015 without accounting for these differentiated properties risks: (i) underpowering cellular target engagement due to ≥10-fold potency gaps, (ii) introducing confounds from hERG or CYP liabilities absent in I-BET282, and (iii) losing the CNS accessibility that distinguishes I-BET282 in neuro-epigenetic applications. The quantitative evidence below documents precisely where these differences lie.

I-BET282 (Bet-IN-1) Quantitative Differentiation Evidence Relative to Closest BET Inhibitor Comparators


BRD4 Bromodomain Potency: ~20-Fold Improvement Over the Direct Precursor I-BET151

I-BET282 achieves a BRD4-BD1 pIC₅₀ of 7.4 (IC₅₀ = 39.4 nM), representing an approximately 20-fold improvement in potency over its direct precursor molecule I-BET151, which exhibits a BRD4 pIC₅₀ of 6.1 (IC₅₀ ≈ 0.79 μM) [1][2]. This potency gain was achieved through structure- and property-based optimization described within the same publication series from the GlaxoSmithKline group, where I-BET151 served as the in vivo tool starting point and I-BET282E emerged as the clinical-candidate endpoint meeting the GSK pan-BET oral drug candidate criterion of BRD4 BD1/BD2 pIC₅₀ > 6.5 [1].

BRD4 inhibition BET bromodomain structure-activity relationship drug optimization

Non-BET Bromodomain Selectivity: 36-Fold Discrimination Between BRD4 and CBP/CREBBP

I-BET282 demonstrates a 36-fold selectivity window for BRD4 over the closely related transcriptional coactivator bromodomain CBP/CREBBP, with an isothermal titration calorimetry (ITC) Kd of 47.5 nM for BRD4 versus 1.73 μM for CBP [1]. This selectivity is mechanistically meaningful because CBP and p300 bromodomains share the same acetyl-lysine binding pocket architecture and are frequently engaged as off-targets by less discriminating pan-BET inhibitors. The ability to avoid CBP engagement at pharmacologically relevant concentrations reduces confounding effects on p300/CBP-dependent transcriptional programs.

bromodomain selectivity CBP CREBBP off-target profiling ITC binding

Cardiac Safety Pharmacology: Weak hERG Inhibition and Minimal CYP Liability Distinguish I-BET282 from Advanced Clinical BET Inhibitors

I-BET282 exhibits weak inhibition of the hERG potassium ion channel with pIC₅₀ values of 4.4–5.1 across multiple assay formats, and demonstrates negligible potential to inhibit cytochrome P450 (CYP) enzymes in vitro, with no evidence of time-dependent inhibition of CYP2D6 or CYP3A4 [1]. In the broader BET inhibitor landscape, hERG liability and CYP-mediated drug-drug interaction risk have been attrition factors for several clinical candidates. For context, the precursor I-BET151 was limited to an in vivo tool role partly due to an insufficient safety margin [2]. The clean cardiac and metabolic safety profile of I-BET282 was a deliberate optimization outcome that enabled its progression into clinical development as I-BET282E.

hERG cardiotoxicity CYP450 drug-drug interaction safety pharmacology

Oral Bioavailability and CNS Penetration: Pharmacokinetic Differentiation for Neuro-Epigenetic Applications

I-BET282 demonstrates favorable oral pharmacokinetics amenable to once-daily dosing in preclinical rodent models: in male CD1 mice (3 mg/kg p.o.; 1 mg/kg i.v.), it achieves a clearance (Clb) of 23 mL/min/kg, steady-state volume of distribution (Vss) of 1.9 L/kg, oral bioavailability (F) of 51%, and a terminal half-life suitable for sustained target coverage [1]. In male Wistar Han rats (1 mg/kg p.o.), AUC₀₋ₜ is 467 ng·h/mL with Cmax of 125 ng/mL and Tmax of 1 hour [1]. Critically, I-BET282 is reported to exhibit 'excellent brain penetration' and 'good brain permeability' [1][2], a property not universally shared among pan-BET inhibitors at equivalent doses. For instance, JQ1, while also CNS-penetrant, shows more variable and lower unbound brain exposures in microdialysis studies .

pharmacokinetics oral bioavailability brain penetration CNS mouse PK

In Vivo Proof-of-Concept: I-BET282E Demonstrates Efficacy in Rat Collagen-Induced Arthritis (CIA) Model at 3 mg/kg Oral Dosing

The mesylate salt I-BET282E (3 mg/kg, p.o.) demonstrates statistically significant in vivo efficacy in the rat collagen-induced arthritis (CIA) model — a gold-standard preclinical model for rheumatoid arthritis and immuno-inflammatory drug evaluation . This efficacy readout is notable because it was achieved at a relatively low oral dose (3 mg/kg), consistent with the compound's favorable oral bioavailability and sustained target coverage. In contrast, the precursor molecule I-BET151, while active as an in vivo tool, required higher exposures and lacked the overall property profile needed for clinical progression in the immuno-inflammatory space, which was the explicit motivation for the I-BET151-to-I-BET282E optimization campaign [1].

collagen-induced arthritis immuno-inflammation in vivo efficacy rheumatoid arthritis model BET inhibitor

Cellular Functional Potency: I-BET282 Suppresses Inflammatory Cytokine Production in Human Whole Blood and IL-6 Assays

I-BET282 demonstrates cellular functional activity with pIC₅₀ values of 7.0 in the human whole blood (hWB) assay and 6.5 in the IL-6 release assay . The human whole blood assay is a physiologically relevant, protein-rich translational system that integrates plasma protein binding, cellular permeability, and intrinsic biochemical potency into a single functional readout. Compared to the precursor I-BET151, which displays IC₅₀ values of 0.5–0.79 μM (pIC₅₀ ~6.1–6.3) in biochemical BRD2/3/4 assays , I-BET282 achieves superior cellular potency that is more closely aligned with its biochemical potency, suggesting efficient intracellular target engagement not limited by permeability or protein binding.

cellular pharmacology whole blood assay IL-6 cytokine inhibition translational biomarker

I-BET282 (Bet-IN-1) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Neuro-Epigenetic and CNS Oncology Research Requiring Brain-Penetrant BET Inhibition

I-BET282 is the BET inhibitor of choice for studies requiring concurrent BRD4 target engagement in both peripheral and central nervous system compartments. Its documented brain penetration [1] combined with oral bioavailability (F = 51% in mice) enables systemic dosing to achieve CNS exposures without intracerebroventricular administration. This makes I-BET282 particularly suitable for glioblastoma models, brain metastasis research, neuro-inflammatory disease studies (e.g., multiple sclerosis, neuropsychiatric lupus), and any experimental context where blood-brain barrier permeability is a prerequisite — a property not universally demonstrated across pan-BET comparators at pharmacologically relevant doses.

Immuno-Inflammatory Disease Modeling with Translational Biomarker Endpoints

The combination of in vivo efficacy in the rat collagen-induced arthritis model at 3 mg/kg p.o. and cellular potency in the human whole blood assay (pIC₅₀ = 7.0) and IL-6 release assay (pIC₅₀ = 6.5) positions I-BET282 as a validated tool for immuno-inflammatory pharmacology. Researchers studying cytokine-driven inflammatory pathways (IL-6, IL-1β, TNFα) can use I-BET282 to bridge biochemical BET inhibition with translational biomarker modulation, particularly in rheumatoid arthritis, inflammatory bowel disease, sepsis models, and cytokine storm syndromes where BET-dependent transcriptional regulation of inflammatory genes is implicated.

Safety-Conscious In Vivo Pharmacology Requiring a Clean Cardiac and Metabolic Liability Profile

For chronic dosing studies or experiments where cardiac safety and drug-drug interaction confounds must be minimized, I-BET282 offers a characterized clean profile: weak hERG inhibition (pIC₅₀ 4.4–5.1) [2] and negligible CYP inhibition without time-dependent inactivation of CYP2D6 or CYP3A4 [2]. This profile is particularly relevant for combination therapy studies, genetic knockout models with altered drug metabolism, or any protocol where the BET inhibitor must be co-administered with other CYP-metabolized agents without pharmacokinetic interaction.

BET Degrader (PROTAC) Development Using I-BET282 as a BRD4-Binding Warhead Scaffold

The availability of a co-crystal structure (PDB 7O18, resolution 1.7 Å) of I-BET282 bound to the N-terminal bromodomain of human BRD4 [3] provides atomic-level structural information for rational PROTAC design. The 36-fold selectivity window over CBP (ITC Kd = 1.73 μM for CBP vs. 47.5 nM for BRD4) offers a defined selectivity baseline against which degradation selectivity can be benchmarked. Researchers developing heterobifunctional degraders can leverage I-BET282 as a BRD4-recruiting warhead with established exit vectors, binding mode, and selectivity profile validated by both ITC and X-ray crystallography.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bet-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.